Cibenzoline succinate
Übersicht
Beschreibung
Cibenzoline succinate is a pharmaceutical compound known for its role as a Class IA antiarrhythmic agent. It is primarily used to manage various types of arrhythmias, including atrial and ventricular arrhythmias. The compound is characterized by its chemical structure, which includes a cyclopropyl group bonded to an imidazoline ring, and is often used in its racemic form, combining both R(+) and S(-) enantiomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cibenzoline succinate involves several key steps. One notable method starts with the oxidation of 2,2-diphenylcyclopropylmethanol using 2-iodoxybenzoic acid in dimethyl sulfoxide to form the corresponding aldehyde. This aldehyde is then treated with sodium chlorite, hydrogen peroxide, and sodium dihydrogen phosphate in a mixture of acetonitrile and water to yield the acid compound. The final step involves condensation with ethylenediamine in the presence of benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to achieve the desired chiral purity, often greater than 99.9% .
Analyse Chemischer Reaktionen
Types of Reactions: Cibenzoline succinate undergoes various chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 2,2-diphenylcyclopropylmethanol.
Condensation: The final step involves the condensation of the acid compound with ethylenediamine.
Common Reagents and Conditions:
Oxidation: 2-iodoxybenzoic acid in dimethyl sulfoxide.
Condensation: Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and triethylamine in dichloromethane.
Major Products: The major product of these reactions is this compound, which is used in its racemic form .
Wissenschaftliche Forschungsanwendungen
Cibenzoline succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of antiarrhythmic agents and their mechanisms.
Biology: Research focuses on its effects on cardiac cells and its potential to block ATP-sensitive potassium channels.
Industry: The compound is produced and marketed under various trade names for therapeutic use.
Wirkmechanismus
Cibenzoline succinate exerts its effects by blocking sodium channels in cardiac cells, affecting the phase 0 depolarization of the cardiac action potential. This blockade reduces the rate of depolarization, decreases the excitability of cardiac cells, and slows down conduction velocity. Additionally, it exhibits some degree of potassium channel-blocking activity, prolonging the repolarization phase and extending the refractory period. This dual mechanism helps stabilize cardiac rhythms and prevent arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Cibenzoline succinate is unique among antiarrhythmic agents due to its dual sodium and potassium channel-blocking activities. Similar compounds include:
Disopyramide: Another Class IA antiarrhythmic with similar sodium channel-blocking properties but different pharmacokinetics.
Quinidine: Also a Class IA antiarrhythmic, but with a broader range of side effects and interactions.
Procainamide: Similar in its sodium channel-blocking activity but differs in its metabolism and potential for causing lupus-like syndrome.
This compound stands out due to its specific combination of effects on cardiac ion channels and its relatively favorable side effect profile.
Biologische Aktivität
Cibenzoline succinate is an antiarrhythmic agent classified under Group I-a according to the Vaughan-Williams classification. It is primarily utilized in the management of ventricular tachyarrhythmias and has shown significant biological activity, particularly in cardiac tissue. This article delves into its biological mechanisms, therapeutic effects, and relevant clinical case studies.
This compound exerts its pharmacological effects primarily through the blocking of sodium channels in cardiac tissues. This action leads to a reduction in excitability and conduction velocity of cardiac action potentials, thereby stabilizing heart rhythms and preventing arrhythmias. Additionally, it has been observed to influence calcium currents within myocardial cells, further contributing to its antiarrhythmic properties .
Biological Activity Overview
Clinical Efficacy
This compound has been shown to significantly reduce ventricular ectopy and improve patient outcomes in those with ventricular tachycardia. In a clinical study involving 33 patients, chronic oral therapy led to a decrease in ventricular ectopy from 666 beats per hour to 190 beats per hour after an average follow-up of 8.8 months. Furthermore, it provided protection against the induction of ventricular tachycardia in 16 out of 33 patients tested .
Case Studies
-
Severe Poisoning Incident
- A notable case involved a 51-year-old woman who ingested 6,900 mg of this compound, leading to refractory cardiac arrest. Management included venoarterial extracorporeal membrane oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP). Despite initial treatment challenges, the patient showed improvement during DHP, although drug removal efficacy was inconclusive .
- Gastric Perforation Due to Intoxication
Side Effects and Considerations
While this compound is effective as an antiarrhythmic agent, it is associated with several side effects including:
These adverse effects necessitate careful monitoring, especially in vulnerable populations such as the elderly or those with pre-existing health conditions.
Eigenschaften
IUPAC Name |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUIOIWYMHEPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57625-97-5 | |
Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047820 | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100678-32-8, 85589-37-3 | |
Record name | Cibenzoline succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cifenline succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cibenzoline succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIFENLINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.